molecular formula C7H14O4S B1366683 Methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester

Methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester

Cat. No. B1366683
M. Wt: 194.25 g/mol
InChI Key: KYGTUAYBXXZMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonic acid 2,2-dimethyl-3-oxo-butyl ester is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

(2,2-dimethyl-3-oxobutyl) methanesulfonate

InChI

InChI=1S/C7H14O4S/c1-6(8)7(2,3)5-11-12(4,9)10/h5H2,1-4H3

InChI Key

KYGTUAYBXXZMFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)COS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

23.7 g 4-Hydroxy-3,3-dimethyl-butan-2-one was dissolved in 150 mL DCM. 49.5 mL (3 eq) pyridine and 17.5 mL (1.1 eq) mesylchloride were added and the mixture was stirred at room temperature for 20 hours. The suspension was filtered and the filter cake was washed two times with DCM. The filtrate was washed with 1 M HCl and the aqueous layer was extracted two times with DCM. The combined filtrates were dried over Na2SO4 and the solvent was evaporated under reduced pressure to give 41.2 g of a brown liquid. 1H NMR (400 MHz, CDCl3) δ 1.24 (s, 6H), 2.20 (s, 3H), 3.03 (s, 3H), 4.21 (s, 2H).
Quantity
23.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
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solvent
Reaction Step One
Quantity
49.5 mL
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reactant
Reaction Step Two
Quantity
17.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-hydroxy-3,3-dimethylbutan-2-one (9.7 g, 84 mmol) and DIPEA (16.04 mL, 92 mmol) in DCM (50 mL) cooled to 0° C. was dropwise added methanesulfonyl chloride (7.16 mL, 92 mmol). The reaction mixture was stirred at rt for 18 h. The reaction mixture was diluted with EtOAc and washed with sat. NaHCO3, sat. NaCl, dried (MgSO4), filtered and concentrated to yield 2,2-dimethyl-3-oxobutyl methanesulfonate (14.6 g). 1H NMR (400 MHz, CDCl3) δ ppm 4.21 (2H, s), 3.04 (3H, s), 2.21 (3H, s), 1.25 (6H, s).
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
16.04 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

232 g (2 mol) of 3,3-dimethyl-4-hydroxy-butan-2-one (for the preparation, see Beilstein H 1 E III 3239, IV 4030 and Bull. Soc. Chim. France 1964, 2849) were reacted with 229 g (2 mol) of methanesulphonyl chloride in 700 ml of absolute pyridine at 0° to 5° C. After leaving the mixture to stand at 20° C. for 12 hours, it was diluted with methylene chloride and extracted by shaking with ice-water. The organic phase was dried and freed from solvent in vacuo and the residue was fractionated over a column. 332 g (86% of theory) of 2,2-dimethyl-3-oxo-butyl methanesulphonate of boiling point 106°-120° C./0.12 mm Hg were obtained. ##STR22##
Quantity
232 g
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
229 g
Type
reactant
Reaction Step Four
Quantity
700 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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